molecular formula C17H25O3- B12690320 (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate CAS No. 93966-39-3

(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate

Cat. No.: B12690320
CAS No.: 93966-39-3
M. Wt: 277.4 g/mol
InChI Key: HHJUQKQNWTWFHP-DVJFUJMWSA-M
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Description

(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound known for its unique structure and properties It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The salicylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted salicylates depending on the nucleophile used.

Scientific Research Applications

(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of fragrances, flavors, and other consumer products due to its aromatic properties.

Mechanism of Action

The mechanism of action of (1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: A simpler ester of salicylic acid with a methyl group.

    Ethyl salicylate: An ester of salicylic acid with an ethyl group.

    Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.

Uniqueness

(1)(1alpha,2alpha,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its cyclohexyl ring structure with specific methyl and isopropyl substitutions. This structural complexity can impart distinct physical and chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

93966-39-3

Molecular Formula

C17H25O3-

Molecular Weight

277.4 g/mol

IUPAC Name

(1R)-2-hydroxy-1-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13+,14?,17-/m1/s1

InChI Key

HHJUQKQNWTWFHP-DVJFUJMWSA-M

Isomeric SMILES

C[C@@H]1CC[C@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C

Canonical SMILES

CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C

Origin of Product

United States

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